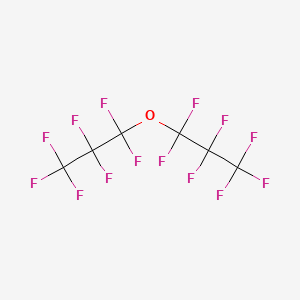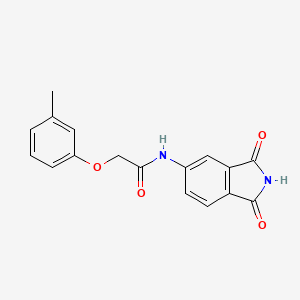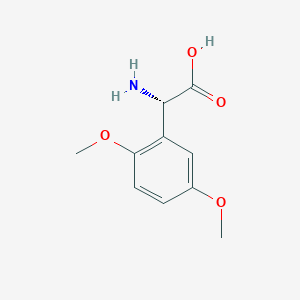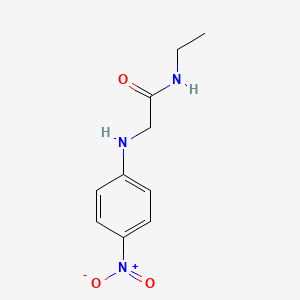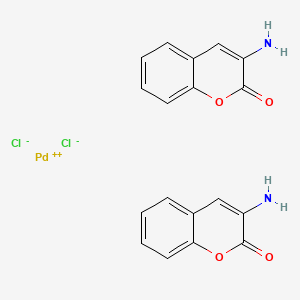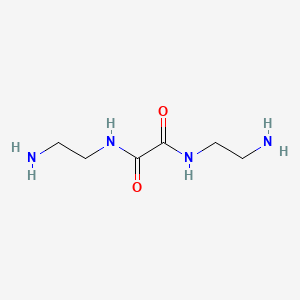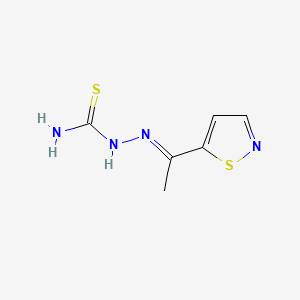
5-Isothiazolyl methyl ketone thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isothiazolyl methyl ketone thiosemicarbazone: is a compound that belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiazolyl methyl ketone thiosemicarbazone typically involves the reaction of thiosemicarbazide with 5-isothiazolyl methyl ketone. This reaction is an addition-elimination process where the thiosemicarbazide reacts with the ketone to form the thiosemicarbazone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 5-Isothiazolyl methyl ketone thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone to the corresponding thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones depending on the nucleophile used
科学研究应用
Chemistry: 5-Isothiazolyl methyl ketone thiosemicarbazone is used as a ligand in coordination chemistry to form metal complexes. These complexes have been studied for their catalytic and electronic properties .
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties. It has been investigated for its potential to inhibit the growth of various pathogens .
Medicine: In medicinal chemistry, this compound has shown promise as an anticancer agent. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth .
Industry: The compound’s unique chemical properties make it useful in the development of sensors and other analytical tools. It has been used in the design of potentiometric sensors for detecting metal ions .
作用机制
The mechanism of action of 5-Isothiazolyl methyl ketone thiosemicarbazone involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. In cancer cells, it induces apoptosis by generating reactive oxygen species (ROS) and disrupting mitochondrial function. The compound also inhibits key enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis .
相似化合物的比较
- Thiochromanone thiosemicarbazone
- Benzothiazepine thiosemicarbazone
- 1,1-Dioxo-thiochromanone thiosemicarbazone
Comparison: 5-Isothiazolyl methyl ketone thiosemicarbazone is unique due to its isothiazole ring, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to other thiosemicarbazones. For example, it has shown higher cytotoxicity against specific cancer cell lines compared to thiochromanone-based thiosemicarbazones .
属性
CAS 编号 |
3683-60-1 |
|---|---|
分子式 |
C6H8N4S2 |
分子量 |
200.3 g/mol |
IUPAC 名称 |
[(E)-1-(1,2-thiazol-5-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C6H8N4S2/c1-4(9-10-6(7)11)5-2-3-8-12-5/h2-3H,1H3,(H3,7,10,11)/b9-4+ |
InChI 键 |
WGBBIYGJRACHBL-RUDMXATFSA-N |
手性 SMILES |
C/C(=N\NC(=S)N)/C1=CC=NS1 |
规范 SMILES |
CC(=NNC(=S)N)C1=CC=NS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate](/img/structure/B14150859.png)

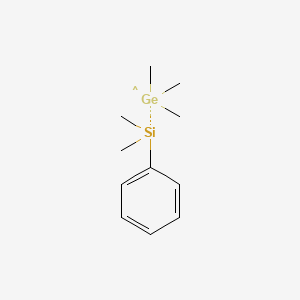
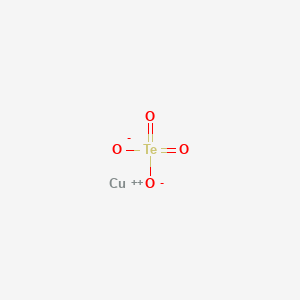
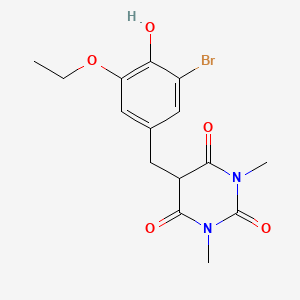
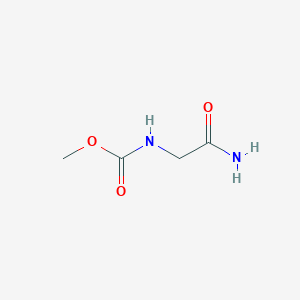
![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)
